![molecular formula C19H15NS B14205587 3-[2-Phenyl-2-(phenylsulfanyl)ethenyl]pyridine CAS No. 830320-21-3](/img/structure/B14205587.png)
3-[2-Phenyl-2-(phenylsulfanyl)ethenyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-Phenyl-2-(phenylsulfanyl)ethenyl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a phenylsulfanyl group and a phenyl group at the 2-position of the ethenyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Phenyl-2-(phenylsulfanyl)ethenyl]pyridine typically involves multi-step organic reactions. One common method includes the condensation of aldehydes with malononitrile and thiols in the presence of bases and Lewis acids such as triethylamine, piperidine, or ZnCl₂ . The reaction is often carried out in aqueous ethanol, providing reasonable to good yields within 30-60 minutes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of organic synthesis involving pyridine derivatives can be applied. These methods would likely involve scalable reactions using readily available starting materials and efficient catalysts to ensure high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-Phenyl-2-(phenylsulfanyl)ethenyl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.
Applications De Recherche Scientifique
3-[2-Phenyl-2-(phenylsulfanyl)ethenyl]pyridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-[2-Phenyl-2-(phenylsulfanyl)ethenyl]pyridine involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes or receptors, potentially inhibiting their activity. The pyridine ring can also participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-phenyl-6-(phenylsulfanyl)-3,5-dicyanopyridine: This compound shares a similar pyridine core with phenylsulfanyl substitution.
2-Phenyl-3-phenylsulfanyl-imidazo(1,2-a)pyridine: Another compound with a similar structural motif, used in early discovery research.
Uniqueness
3-[2-Phenyl-2-(phenylsulfanyl)ethenyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
830320-21-3 |
|---|---|
Formule moléculaire |
C19H15NS |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
3-(2-phenyl-2-phenylsulfanylethenyl)pyridine |
InChI |
InChI=1S/C19H15NS/c1-3-9-17(10-4-1)19(14-16-8-7-13-20-15-16)21-18-11-5-2-6-12-18/h1-15H |
Clé InChI |
VHGCUAWWLUTSDV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=CC2=CN=CC=C2)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


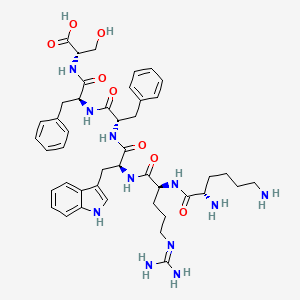
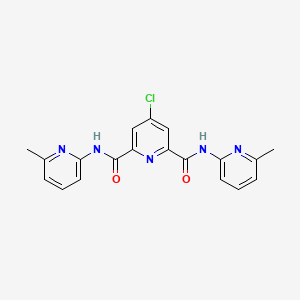
![Methanesulfonic acid;2-[(2-methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole](/img/structure/B14205510.png)
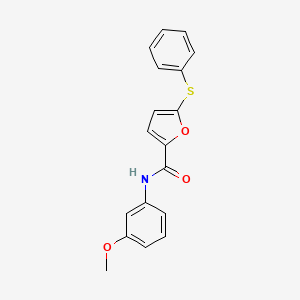
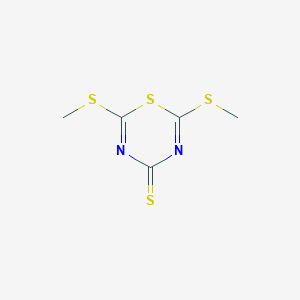
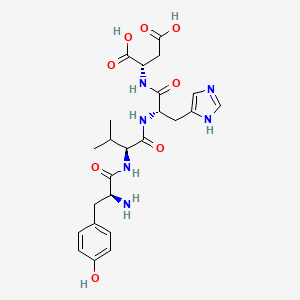
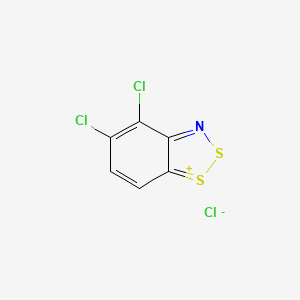



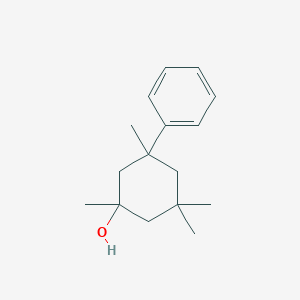
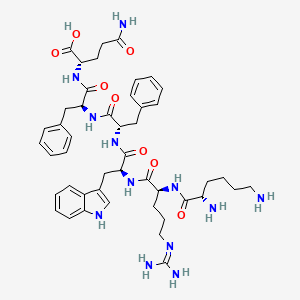

![2-{[(1-Cyclohexyl-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl)oxy]carbonyl}hydrazine-1-carboxylate](/img/structure/B14205581.png)
